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molecular formula C7H8N4O3 B8691442 1-(5-Nitropyrimidin-2-yl)azetidin-3-ol

1-(5-Nitropyrimidin-2-yl)azetidin-3-ol

Cat. No. B8691442
M. Wt: 196.16 g/mol
InChI Key: QZGMDMMFKURDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09060515B2

Procedure details

Compound (i) (130 mg, 0.66 mmol), 10% Pd on activated carbon (10 mg) and EtOH (5 mL) were combined and stirred under molecular hydrogen for 18 hrs at it. The reaction mixture was filtered to remove Pd/C residues and concentrated in vacuo to give crude (ii) as a yellow oil (104 mg). 1H NMR (400 MHz, Acetone) δ 7.83 (s, 2H), 4.68 (s, 1H), 4.24 (dd, J=9.8, 6.2 Hz, 2H), 3.83 (dd, J=10.1, 4.3 Hz, 2H).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([N:10]2[CH2:13][CH:12]([OH:14])[CH2:11]2)=[N:8][CH:9]=1)([O-])=O>[Pd].CCO>[NH2:1][C:4]1[CH:5]=[N:6][C:7]([N:10]2[CH2:11][CH:12]([OH:14])[CH2:13]2)=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC(=NC1)N1CC(C1)O
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred under molecular hydrogen for 18 hrs at it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove Pd/C residues
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=NC(=NC1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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